![molecular formula C18H16N2O4 B2676785 N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide CAS No. 851989-23-6](/img/structure/B2676785.png)
N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, also known as APAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAP is a derivative of benzooxazole, a heterocyclic compound that is commonly used in the pharmaceutical industry. In
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A series of compounds similar in structure to N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives exhibited higher activity compared to some reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Effects
Another area of application is in the development of antimicrobial and antifungal agents. Compounds with a similar backbone structure demonstrated significant inhibition against a range of bacterial and fungal strains. This includes activity against Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential. These findings are crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Bikobo et al., 2017).
Anticonvulsant Activity
Research has also extended into the neurological domain, where derivatives of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide have been tested for their anticonvulsant properties. These studies have led to the identification of compounds with significant anticonvulsant activity, offering a promising avenue for the development of new treatments for epilepsy and other seizure disorders (Aktürk et al., 2002).
Histone Deacetylase Inhibition
One of the most promising areas of application is in the modulation of histone acetylation, where compounds of this class have been found to act as histone deacetylase (HDAC) inhibitors. This activity is significant for cancer treatment, as HDAC inhibitors can induce hyperacetylation of histones, leading to the activation of genes that suppress growth and induce apoptosis in cancer cells. This mechanism highlights the potential of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide derivatives in the development of novel anticancer therapies (Kraker et al., 2003).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSKSSKWNFYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320583 |
Source
|
Record name | N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49681051 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide | |
CAS RN |
851989-23-6 |
Source
|
Record name | N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.